molecular formula C8H10N2OS B1300152 1-(3-Methoxyphenyl)thiourea CAS No. 37014-08-7

1-(3-Methoxyphenyl)thiourea

Cat. No.: B1300152
CAS No.: 37014-08-7
M. Wt: 182.25 g/mol
InChI Key: YGMXDSWMRIXNTI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-(3-Methoxyphenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The compound also exhibits inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . These interactions suggest that this compound may have potential therapeutic applications in managing conditions like Alzheimer’s disease and diabetes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism . Additionally, it exhibits antioxidant properties, which can protect cells from oxidative stress and damage. These effects highlight the potential of this compound in therapeutic applications targeting metabolic disorders and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This mechanism is crucial for its potential use in treating neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular metabolism and enzyme activity without significant degradation . These findings support its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit target enzymes and modulate cellular processes without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase, leading to the formation of S-oxide and S,S-dioxide metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with thiophosgene in the presence of a base. This method, however, is hazardous due to the toxic nature of thiophosgene . An alternative, greener method involves the reaction of 3-methoxyaniline with carbon disulfide (CS2) in water, using solar thermal energy . This method is more environmentally friendly and yields the desired product in moderate to excellent yields.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 3-methoxyaniline with isothiocyanates under controlled conditions. This method is preferred due to its scalability and relatively safer reaction conditions compared to the use of thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate oxidative stress pathways, leading to its antioxidant effects.

Properties

IUPAC Name

(3-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMXDSWMRIXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958189
Record name N-(3-Methoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37014-08-7
Record name N-(3-Methoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37014-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 37014-08-7
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Record name N-(3-Methoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxyphenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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